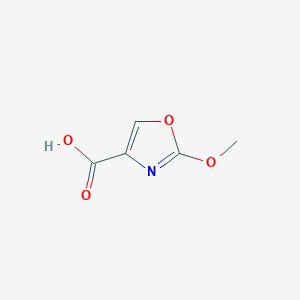

2-Methoxy-1,3-oxazole-4-carboxylic acid

Description

General Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This aromatic ring system is a cornerstone in contemporary chemical research, primarily due to its presence in a vast array of biologically active natural products and synthetic compounds. The oxazole nucleus is considered a "privileged scaffold" because its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.gov Their utility also extends to materials science, where they are investigated for applications in polymers and dyes.

Importance of the 1,3-Oxazole-4-Carboxylic Acid Moiety as a Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

The 1,3-oxazole-4-carboxylic acid moiety is a particularly important structural motif. The carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives such as esters and amides. This functional group can also participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors, which is crucial for medicinal chemistry applications. researchgate.net The oxazole ring itself is generally stable and can act as a bioisostere for other functional groups, helping to modulate the physicochemical properties of a drug candidate.

Contextualizing 2-Methoxy-1,3-oxazole-4-carboxylic Acid within its Structural Class and Analogues

This compound belongs to the class of substituted oxazole-4-carboxylic acids. The methoxy (B1213986) group at the 2-position is an electron-donating group, which can influence the electronic properties and reactivity of the oxazole ring. Its analogues would include other 2-alkoxy or 2-aryloxy oxazole-4-carboxylic acids, as well as derivatives where the substituents at the 2- and 5-positions are varied. For example, 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is a known analogue. evitachem.com The specific substitution pattern on the oxazole ring plays a critical role in determining the biological activity of the compound. nih.gov

Due to the lack of specific research on this compound, further detailed sections on its synthesis, properties, and applications cannot be accurately provided at this time. General synthetic methods for oxazole-4-carboxylic acid derivatives often involve the cyclization of precursors like α-haloketones with amides (Bredereck reaction) or the isomerization of substituted isoxazoles. acs.orgijpsonline.com However, the specific pathway for the title compound is not documented. Similarly, no experimental data on its spectroscopic or physicochemical properties, nor any studies on its biological activity or applications, are currently available in the reviewed literature.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYJUVBVFFIEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532757-97-3 | |

| Record name | 2-methoxy-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 2 Methoxy 1,3 Oxazole 4 Carboxylic Acid Derivatives

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position is a primary site for chemical modification, undergoing reactions typical of aromatic and heterocyclic carboxylic acids. These transformations primarily involve the carbonyl carbon, which is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic acyl substitution is a fundamental reaction pathway for carboxylic acids, proceeding through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This allows for the conversion of the carboxylic acid into various derivatives, most notably esters and amides. thieme-connect.deresearchgate.net

Esterification: The conversion of 2-Methoxy-1,3-oxazole-4-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.org Given that a large excess of the alcohol is often used as the solvent, the reaction equilibrium is driven toward the ester product. libretexts.org

Amidation: The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is either carried out at high temperatures (above 100°C) to drive off water and force the formation of the amide bond, or more commonly, by using coupling agents. libretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding amide. libretexts.org

| Reaction Type | Reactants | Conditions | Product |

| Esterification | This compound, Ethanol | H₂SO₄ (catalyst), Heat | Ethyl 2-methoxy-1,3-oxazole-4-carboxylate |

| Amidation | This compound, Benzylamine | DCC (coupling agent), CH₂Cl₂ | N-Benzyl-2-methoxy-1,3-oxazole-4-carboxamide |

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into a more electrophilic derivative, such as an acid chloride. This transformation is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu The resulting 2-methoxy-1,3-oxazole-4-carbonyl chloride is a highly reactive intermediate. The carbonyl chloride group makes the compound a potent acylating agent, readily reacting with a wide range of nucleophiles, including alcohols and amines, under milder conditions than the parent carboxylic acid to form esters and amides, respectively. vanderbilt.edu

Reactivity of the 1,3-Oxazole Heterocycle

Electrophilic Substitution: The oxazole (B20620) ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. pharmaguideline.com However, the presence of an electron-donating group, such as the 2-methoxy group, activates the ring for electrophilic attack. pharmaguideline.comtandfonline.com Conversely, the electron-withdrawing carboxylic acid group at C4 deactivates the ring. Electrophilic substitution on the oxazole ring typically occurs at the C4 or C5 positions. pharmaguideline.comchempedia.info In this specific molecule, the C4 position is blocked, making the C5 position the most probable site for electrophilic attack. For the related compound 4-methoxycarbonyl-2-methyl-1,3-oxazole, selective metalation at the C5 position using n-butyllithium has been reported, allowing for subsequent functionalization by electrophiles. orgsyn.org

Nucleophilic Substitution: Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. pharmaguideline.comtandfonline.com Such reactions are generally feasible only when a good leaving group is present, typically at the electron-deficient C2 position. pharmaguideline.comcutm.ac.in The methoxy (B1213986) group at C2 is not an ideal leaving group for a nucleophilic aromatic substitution reaction. In many cases, nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring cleavage rather than direct substitution. pharmaguideline.com

Oxidation: Despite its aromatic character, the oxazole ring is susceptible to oxidative cleavage. pharmaguideline.com Strong oxidizing agents such as cold potassium permanganate (B83412) or ozone can open the ring, leading to the formation of acyclic products. pharmaguideline.com For instance, the oxidation of 4,5-diphenyloxazole (B1616740) yields an imide and benzoic acid. cutm.ac.in

Reduction: The reduction of the oxazole ring can lead to different products depending on the reagents and conditions used. Catalytic hydrogenation or reduction with agents like a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can result in ring opening. tandfonline.comsemanticscholar.org Under other conditions, reduction may yield the non-aromatic oxazoline (B21484) ring system. semanticscholar.org

Ring Rearrangements and Cycloaddition Reactions

The oxazole ring can undergo pericyclic reactions, most notably cycloadditions, where it behaves as a diene. This reactivity is a key feature of the oxazole core.

Cycloaddition Reactions: Oxazoles can participate in Diels-Alder reactions with various dienophiles, such as alkenes and alkynes. pharmaguideline.comwikipedia.org This reactivity is significantly enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com The 2-methoxy group in this compound would be expected to facilitate this type of reaction. The initial [4+2] cycloaddition product is often unstable and undergoes a subsequent retro-Diels-Alder reaction or rearrangement, typically involving the loss of a small molecule, to yield a substituted pyridine (B92270) derivative. wikipedia.org This transformation provides a valuable synthetic route to highly functionalized pyridines. wikipedia.org

Ring Rearrangements: While specific rearrangements for this compound are not widely documented, related oxazole structures are known to undergo rearrangements. A notable example is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org Although this specific reaction requires a 4-acyl group rather than a 4-carboxylic acid, it highlights a potential pathway for isomerization in functionalized oxazole systems.

Intermolecular Cycloaddition Reactions with Diverse Substrates

The oxazole ring, particularly when substituted with electron-donating groups like a methoxy group, can function as a diene in intermolecular cycloaddition reactions, most notably the Diels-Alder reaction nih.govrsc.orgwikipedia.org. This reactivity provides a robust method for constructing highly substituted six-membered rings, such as pyridines and furans, which can be challenging to synthesize through other routes rsc.org.

In a typical Diels-Alder reaction, the oxazole acts as the 4π component (diene) and reacts with a 2π component (dienophile), such as an alkene or alkyne rsc.orgwikipedia.org. The presence of an alkoxy substituent on the oxazole, as in this compound, facilitates these reactions wikipedia.org. The initial [4+2] cycloaddition forms a bicyclic intermediate containing an oxygen bridge. This adduct is often unstable and can undergo subsequent reactions, such as dehydration or retro-Diels-Alder, to yield the final aromatic product rsc.orgwikipedia.org. For example, the reaction of alkoxy-substituted oxazoles with dienophiles is a key strategy in the synthesis of pyridoxine (B80251) (a form of vitamin B6) rsc.orgwikipedia.org.

The reactivity of the oxazole can be enhanced by the addition of Brønsted or Lewis acids, which activate the oxazole nitrogen atom, making the system more electron-deficient and lowering the activation barrier for the cycloaddition nih.govmdpi.comresearchgate.net.

Beyond conventional dienophiles, oxazoles can react with other substrates. Unusual cycloadditions have been observed between electron-rich 2-amino-oxazoles and ortho-quinone methides. These reactions can proceed either as a [4+2] cycloaddition or a 1,4-conjugate addition, depending on the electronic nature of the substituents on the oxazole ring nih.gov.

Table 2: Intermolecular Cycloaddition Reactions of Oxazole Derivatives

| Oxazole Role | Reaction Partner (Dienophile) | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Diene | Alkenes | Bicyclic adduct with oxygen bridge | Substituted Pyridines | rsc.orgwikipedia.org |

| Diene | Alkynes | Bicyclic adduct with oxygen bridge | Substituted Furans | rsc.org |

| Diene | ortho-Quinone Methides | Zwitterionic or concerted adduct | Benzopyrans or 1,4-addition products | nih.gov |

Stability and Degradation Pathways of Oxazole-4-carboxylic Acids

While the oxazole ring is aromatic, its stability is significantly influenced by its substitution pattern. Oxazole-4-carboxylic acids, particularly those with hydroxyl or alkoxy groups, can be susceptible to degradation, especially under hydrolytic conditions.

Behavior in Acidic Media and Hydrolytic Cleavage

Research on the closely related 5-hydroxyoxazole-4-carboxylic acid reveals significant instability toward hydrolytic ring-opening. When subjected to acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, protected precursors of this oxazole rapidly undergo ring cleavage. This instability is attributed to the facile hydrolysis of the oxazole ring, which is susceptible to attack by water, particularly when the ring is protonated in an acidic medium. The presence of a carboxylic acid at the C4 position can further influence this process. It is plausible that this compound would exhibit similar, albeit potentially moderated, sensitivity to acidic hydrolysis, leading to the cleavage of the heterocyclic ring.

Formation of Acyclic Products and Peptide Nature Compounds

The hydrolytic cleavage of the oxazole-4-carboxylic acid core typically results in the formation of acyclic products. In the case of the attempted deprotection of a tert-butyl-protected 5-hydroxyoxazole-4-carboxylate, the exclusive product was an aminomalonic acid derivative, which arose from the complete breakdown of the heterocyclic structure. This ring-opening process effectively severs the bonds that constitute the oxazole ring, leading to linear, acyclic compounds. The formation of such acyclic structures, which can contain amino acid-like fragments (such as aminomalonic acid), highlights a degradation pathway that can lead to compounds with peptide-like characteristics. This transformation underscores the latent instability of certain substituted oxazole-4-carboxylic acids, which can revert to acyclic precursors or related structures under hydrolytic stress.

Reactivity of the Methoxy Substituent and its Transformations

The C2 position of the oxazole ring is the most electron-deficient carbon and is susceptible to nucleophilic attack, especially if a good leaving group is present wikipedia.org. While the methoxy group is not an excellent leaving group, nucleophilic aromatic substitution can occur at this position under appropriate conditions, replacing the methoxy group with other nucleophiles. This reactivity is analogous to that observed in other heteroaromatic systems where alkoxy groups can be displaced.

Furthermore, the C2-alkoxy linkage can be cleaved under harsh hydrolytic conditions, which would convert the 2-methoxyoxazole into an oxazolone (B7731731) derivative. This hydrolysis would likely proceed via nucleophilic attack of water at the C2 position, followed by elimination of methanol. The resulting oxazolone could then undergo further reactions or degradation as described previously. Although direct studies on the transformations of the 2-methoxy group in this compound are not extensively detailed, its role as an activating group and a potential site for nucleophilic substitution are key aspects of its chemical profile.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of "2-Methoxy-1,3-oxazole-4-carboxylic acid" in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of "this compound" is expected to be relatively simple, exhibiting distinct signals for the methoxy (B1213986) group protons, the oxazole (B20620) ring proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the oxazole ring and the carboxylic acid group will deshield adjacent protons, causing them to resonate at a lower field.

Similarly, the ¹³C NMR spectrum will provide characteristic signals for each carbon atom in the molecule. The carbon atoms of the oxazole ring, the carboxylic acid group, and the methoxy group will appear at distinct chemical shifts, reflecting their bonding and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects on oxazole rings and may vary from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OCH₃ | ~4.1 | ~55 |

| C5-H | ~8.5 | ~140 |

| C4-COOH | ~12-13 (broad) | ~165 |

| C2 | - | ~160 |

| C4 | - | ~125 |

| C5 | - | ~140 |

Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this molecule, it would primarily be used to confirm the absence of proton-proton coupling for the isolated C5-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~8.5 ppm to the C5 carbon and the methoxy proton signal at ~4.1 ppm to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. Key expected HMBC correlations would include:

The methoxy protons (~4.1 ppm) to the C2 carbon (~160 ppm).

The C5-H proton (~8.5 ppm) to the C4 (~125 ppm) and C2 (~160 ppm) carbons.

These 2D NMR experiments, when used in concert, provide a comprehensive and unambiguous confirmation of the structure of "this compound".

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For "this compound" (C₅H₅NO₄), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 144.0297 |

| [M+Na]⁺ | 166.0116 |

| [M-H]⁻ | 142.0140 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile derivative of "this compound" (e.g., its methyl ester), GC-MS can be used to assess its purity. The gas chromatogram would ideally show a single peak, and the mass spectrum of this peak would provide a characteristic fragmentation pattern that can be used for identification and confirmation of the structure. Common fragmentation pathways for such a molecule would likely involve the loss of the methoxy group, the carboxylic acid group (or its ester derivative), and fragmentation of the oxazole ring.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatographic techniques are indispensable tools for the purification and analysis of synthesized organic compounds like this compound. These methods are crucial for isolating the target molecule from reaction mixtures and for assessing its purity. The primary techniques employed for oxazole derivatives include thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification. High-performance liquid chromatography (HPLC) is a key analytical method for determining the purity of the final compound.

Thin-layer chromatography is frequently utilized to monitor the progress of reactions that synthesize oxazole derivatives. For instance, in the synthesis of related oxazole carboxylic acids, TLC is used to determine the completion of the reaction before proceeding with workup and purification. A common stationary phase for this purpose is silica (B1680970) gel, with the mobile phase being a mixture of solvents like hexanes and ethyl acetate, sometimes with the addition of acetic acid to ensure proper spot development for acidic compounds.

For the purification of oxazole derivatives, column chromatography is the standard method. This technique uses a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system, which is often determined by preliminary TLC analysis. The choice of eluent is critical for achieving good separation of the desired product from byproducts and unreacted starting materials.

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to determine the purity of compounds with a high degree of accuracy. For oxazole-4-carboxylic acid derivatives, reversed-phase HPLC is a common method. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. While specific HPLC analytical data for this compound is not extensively detailed in publicly available literature, a representative method can be described based on the analysis of similar aromatic carboxylic acids. A supplier of a similar compound, Oxazole-4-carboxylic acid, indicates that its purity is confirmed to be ≥96.0% by HPLC, underscoring the importance of this technique in quality control.

Below is a representative data table outlining a plausible set of HPLC parameters for the analysis of this compound, based on common practices for analogous compounds.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~4-6 minutes (highly dependent on exact mobile phase composition) |

Computational and Theoretical Investigations of 2 Methoxy 1,3 Oxazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure, stability, and electronic properties. For 2-methoxy-1,3-oxazole-4-carboxylic acid, these calculations can predict its behavior in chemical reactions and guide synthetic efforts.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com It provides a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules. elixirpublishers.com DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, as well as energetic properties like the heat of formation. researchgate.net

Note: The values presented are illustrative and based on typical data for substituted oxazoles. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-311G++(d,p) basis set). irjweb.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For this compound, the electron-donating methoxy (B1213986) group is expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid group will likely lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and increasing reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Oxazoles

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| 2,5-dimethyloxazole | -6.2 | -0.5 | 5.7 | Moderate |

| 2-amino-4-methyloxazole | -5.8 | -0.3 | 5.5 | Higher |

| 5-nitrooxazole | -7.1 | -2.5 | 4.6 | High |

| This compound (Predicted) | -6.5 | -1.5 | 5.0 | Relatively High |

Note: These values are illustrative. The HOMO-LUMO gap provides insights into the chemical reactivity of a molecule. irjweb.com

Computational methods can predict the reactivity of this compound towards electrophiles and nucleophiles. numberanalytics.com The electron-donating methoxy group at the C2 position and the electron-withdrawing carboxylic acid group at the C4 position have opposing effects on the electron density of the oxazole (B20620) ring.

The methoxy group increases the electron density, particularly at the C5 position, making it more susceptible to electrophilic attack. wikipedia.org Conversely, the carboxylic acid group withdraws electron density, making the ring generally less reactive towards electrophiles but potentially activating it for certain nucleophilic reactions. numberanalytics.com DFT calculations of molecular electrostatic potential (MEP) maps can visualize these electron-rich and electron-poor regions, helping to predict the most likely sites for chemical reactions. The regioselectivity of reactions like Diels-Alder cycloadditions, where the oxazole can act as a diene, can also be rationalized through the analysis of frontier orbital coefficients. wikipedia.orgclockss.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms. researchgate.net It allows researchers to map out the entire energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. rsc.orgzsmu.edu.ua

By calculating the potential energy surface for a reaction, computational models can identify the transition state—the highest energy point along the reaction coordinate. zsmu.edu.ua The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate.

For reactions involving this compound, transition state analysis can be used to compare different possible reaction pathways. rsc.org For instance, in a cycloaddition reaction, it can determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the stereochemical outcome. These calculations provide a theoretical framework that complements experimental kinetic studies. rsc.org

Many chemical reactions proceed through highly reactive, short-lived intermediates that are difficult to detect or isolate experimentally. Computational chemistry provides the ability to model the structure, stability, and electronic properties of these transient species.

Azirines and Nitrile Ylides: The photochemical rearrangement of isoxazoles to oxazoles is known to proceed through azirine and nitrile ylide intermediates. nih.govacs.org Computational studies have been crucial in characterizing these elusive species. researchgate.net Theoretical calculations can model the ring-opening of an azirine to form a nitrile ylide and the subsequent electrocyclization to yield the oxazole ring. nih.govacs.org These simulations provide detailed mechanistic insights that would be challenging to obtain solely from experiments. researchgate.net

Acylpyridinium Salts: In some synthetic routes to oxazoles, carboxylic acids are activated by forming acylpyridinium salts. nih.gov These salts are highly electrophilic intermediates. scripps.edu Computational modeling can be used to study the nucleophilic attack on the acylpyridinium salt, which is a key step in the formation of the oxazole ring. These simulations can help to understand the regioselectivity of the nucleophilic addition and optimize reaction conditions. nih.govscripps.edu

Molecular Modeling for Ligand-Target Interactions (Applicable to in vitro Biological Studies)

Molecular modeling has become an indispensable tool in drug discovery and development. For this compound, these in silico techniques can predict how the molecule might interact with biological targets, such as enzymes or receptors, providing a rationale for its observed biological activities and suggesting pathways for optimization.

Although specific docking studies for this compound are not extensively detailed in publicly available literature, the principles of such studies can be inferred from research on structurally related oxazole and carboxylic acid derivatives. Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein. This information is crucial for understanding the potential inhibitory or agonistic effects of the compound.

In a typical docking study, a three-dimensional model of the target enzyme is used. The active site, a pocket or groove where the substrate normally binds, is of particular interest. The this compound molecule would be computationally placed into this active site, and various algorithms would be used to explore different binding poses, rotations, and conformations. The most favorable binding modes are then ranked based on a scoring function that estimates the binding affinity.

Key interactions that are often analyzed include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methoxy group and the nitrogen and oxygen atoms in the oxazole ring can also participate in hydrogen bonding.

Hydrophobic Interactions: The methyl group of the methoxy moiety and the oxazole ring itself can engage in hydrophobic interactions with nonpolar residues in the active site.

For instance, studies on other oxazole-containing carboxylic acids have demonstrated their potential to act as agonists for targets like PPARα/γ by mimicking the binding of endogenous ligands. nih.gov Docking studies of similar heterocyclic compounds have also been used to predict their binding to enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory activity. researchgate.net

A hypothetical docking study of this compound against a generic enzyme active site might reveal the interactions detailed in the table below.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Enzyme |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Methoxy (-O-), Oxazole (N, O) | Arginine, Lysine, Histidine |

| Hydrophobic | Methoxy (-CH3) | Leucine, Isoleucine, Valine |

| π-π Stacking | Oxazole Ring | Phenylalanine, Tyrosine, Tryptophan |

This table is illustrative and based on general principles of molecular interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the movements of all atoms in the molecule are calculated over a period of time, taking into account the forces between them. This can reveal:

The flexibility of the molecule.

The stability of different conformers.

How the molecule interacts with its solvent environment (e.g., water).

The stability of a ligand-target complex once a binding pose has been predicted by docking.

When applied to a complex of this compound and a target enzyme, MD simulations can assess the stability of the predicted binding mode. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the key interactions identified in docking are maintained. This provides a higher level of confidence in the predicted binding mode and can reveal more subtle aspects of the interaction, such as the role of water molecules in mediating the binding.

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are most flexible.

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds throughout the simulation.

These computational approaches are critical for building a comprehensive understanding of the structure-activity relationships of this compound and for guiding the rational design of new and more potent analogs.

Biological Activities and Biochemical Research Applications of 2 Methoxy 1,3 Oxazole 4 Carboxylic Acid Derivatives in Vitro Focus

Antimicrobial Activity Studies

The antimicrobial potential of oxazole-4-carboxylic acid derivatives has been evaluated against a range of pathogenic microorganisms. These studies are crucial in the search for new agents to combat infectious diseases.

Research into the antibacterial effects of 2,5-disubstituted oxazole-4-carboxylic acid derivatives, such as those isolated from the plant pathogenic fungus Phoma macrostoma, has shown weak-to-moderate antimicrobial activity. nih.govnih.gov For instance, one of the isolated compounds, designated as compound 3 in a study, demonstrated noticeable antibacterial properties. nih.govnih.gov The evaluation of these derivatives against various bacterial strains helps to establish their spectrum of activity and potential utility in addressing bacterial infections.

In addition to antibacterial activity, derivatives of oxazole-4-carboxylic acid have been investigated for their antifungal and anti-biofilm capabilities. The formation of biofilms by pathogenic microbes is a significant challenge in treating infections, as it confers resistance to conventional antimicrobial agents.

Studies on oxazole-4-carboxylic acid derivatives isolated from Phoma macrostoma have demonstrated their ability to interfere with biofilm formation by Staphylococcus aureus. nih.govnih.gov At a concentration of 250 µg/mL, two new compounds, referred to as compounds 2 and 3, inhibited biofilm formation by 65% and 75%, respectively. nih.govnih.gov Furthermore, two known related compounds, macrocidin A and macrocidin Z, inhibited biofilm formation by 79% and 76% at the same concentration. nih.govnih.gov These macrocidins also showed moderate activity against pre-existing biofilms of S. aureus, with inhibition percentages of 75% and 73% at 250 µg/mL. nih.govnih.gov

The antifungal properties of these compounds have also been assessed, indicating a broad spectrum of antimicrobial action. nih.govnih.gov

| Compound | Concentration (µg/mL) | Biofilm Formation Inhibition (%) | Preformed Biofilm Inhibition (%) |

|---|---|---|---|

| Compound 2 | 250 | 65 | Not Reported |

| Compound 3 | 250 | 75 | Not Reported |

| Macrocidin A | 250 | 79 | 75 |

| Macrocidin Z | 250 | 76 | 73 |

Data sourced from studies on derivatives from Phoma macrostoma. nih.govnih.gov

Anticancer and Cytotoxic Research

The potential of 2-methoxy-1,3-oxazole-4-carboxylic acid derivatives as anticancer agents has been an active area of research, with studies focusing on their ability to inhibit the growth of various cancer cell lines.

Derivatives of the oxazole-4-carboxylic acid scaffold have demonstrated cytotoxic effects against several human cancer cell lines. For instance, a mixture of two oxazole-4-carboxylic acid derivatives (compounds 2 and 4) isolated from Phoma macrostoma exhibited weak cytotoxic activity with an IC50 value of 23 µg/mL against the tested cancer cell lines. nih.govnih.gov

In studies focusing on specific cancer types, various azole derivatives have shown promising results against human hepatocellular carcinoma (HepG2) cells. waocp.comajol.info Certain imidazole and benzimidazole derivatives displayed significant anti-tumor activities against HepG2 cells, with some compounds having IC50 values below 50 µM. waocp.com

Research on breast cancer has also been conducted. For example, coumarin-triazole hybrids, which are structurally related to oxazole (B20620) derivatives, have shown notable cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values significantly lower than the standard drug cisplatin. nih.gov

The antiproliferative activity of oxazole derivatives has also been observed in lung cancer cells. Synthesized benzo[f]benzo nih.govresearchgate.netimidazo[1,2-d] nih.govnih.govoxazepine and benzo[f]benzo nih.govresearchgate.netoxazolo[3,2-d] nih.govnih.govoxazepine derivatives were evaluated for their effects on A549 human lung cancer cells, among others, and showed dose-dependent inhibition of proliferation. scielo.br

| Compound Class | Cell Line | Reported Activity (IC50) |

|---|---|---|

| Oxazole-4-carboxylic acid derivative mixture | Various | 23 µg/mL nih.govnih.gov |

| Azole derivatives (e.g., 2b, 4c, 2d, 3d) | HepG2 (Human Hepatoma) | <50 µM waocp.com |

| Coumarin-triazole hybrids (e.g., LaSOM 186) | MCF-7 (Breast Cancer) | 2.66 µM nih.gov |

| Benzoxazepine/Benzoxazolooxazepine derivatives | A549 (Lung Cancer) | Dose-dependent inhibition observed scielo.br |

A key mechanism through which many anticancer compounds exert their effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis. Several studies have suggested that oxazole and related heterocyclic derivatives may function as tubulin polymerization inhibitors.

For example, novel 2,7-diaryl- nih.govwaocp.comnih.govtriazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potential tubulin polymerization inhibitors. nih.gov One of the most potent compounds in this series was found to effectively inhibit tubulin polymerization, being three times more powerful than the known inhibitor combretastatin A-4 (CA-4). nih.gov Molecular docking studies have indicated that these types of compounds can bind to the colchicine-binding site of tubulin. nih.gov

While direct evidence for this compound derivatives is still emerging, the established activity of structurally similar compounds suggests that tubulin polymerization inhibition is a plausible mechanism for their observed antiproliferative effects.

Enzyme Inhibition and Receptor Modulation Research

The structural features of this compound derivatives make them candidates for interaction with various enzymes and cellular receptors. Research in this area has explored their potential as modulators of biological pathways.

While specific studies on this compound derivatives are limited, research on the closely related isoxazole (an isomer of oxazole) derivatives has shown significant activity. For instance, certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, a key enzyme involved in various physiological processes. nih.gov One of the synthesized isoxazole derivatives demonstrated the most promising inhibitory activity against carbonic anhydrase with an IC50 of 112.3 ± 1.6 μM. nih.gov

Additionally, other related heterocyclic compounds, such as 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives, have been evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions like gout. researchgate.net These findings suggest that the broader class of azole carboxylic acids holds potential for enzyme inhibition, warranting further investigation into the specific activities of this compound derivatives.

Identification of Molecular Targets and Pathways

While direct studies on this compound derivatives are emerging, research on the broader family of oxazole and isoxazole-containing compounds has revealed their interaction with various molecular targets and signaling pathways. These findings provide a foundational understanding of the potential mechanisms of action for this specific subclass.

Oxazole derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different biological pathways. For instance, some oxazole-containing compounds have been shown to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. nih.govnih.gov The general structure of an oxazole allows for modifications that can be tailored to fit the active sites of specific enzymes.

Furthermore, the oxadiazole class of compounds, structurally related to oxazoles, has been investigated for its ability to modulate key signaling pathways implicated in cancer. These pathways include the EGFR, PI3K/Akt/mTOR, and p53 signaling cascades. researchgate.net Oxadiazole derivatives have demonstrated the capacity to inhibit EGFR, thereby blocking downstream pathways like the Ras/Raf/MEK/ERK pathway, which is critical for tumor cell proliferation. researchgate.net They can also inhibit the PI3K/Akt/mTOR pathway, leading to the promotion of apoptosis. researchgate.net Some derivatives have been shown to stabilize the p53 tumor suppressor protein by preventing its degradation. researchgate.net Given the structural similarities, it is plausible that this compound derivatives could be designed to target similar pathways.

The diverse biological activities reported for oxazole derivatives, such as anti-inflammatory, antimicrobial, and antiproliferative effects, suggest a wide range of potential molecular targets. alliedacademies.orgnih.gov

Table 1: Potential Molecular Targets and Pathways for Oxazole Derivatives

| Target Class | Specific Target/Pathway | Potential Biological Effect |

|---|---|---|

| Enzymes | Xanthine Oxidase nih.govnih.gov | Inhibition of purine metabolism |

| MurA Enzyme nih.gov | Antibacterial activity | |

| Signaling Pathways | EGFR, PI3K/Akt/mTOR, p53 researchgate.net | Anticancer activity |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on oxazole and related heterocyclic compounds have provided valuable insights into how modifications to the core structure and its substituents influence biological activity. semanticscholar.org

The substitution pattern on the oxazole ring is a critical determinant of biological activity. nih.gov The nature and position of substituents can significantly impact the compound's interaction with its biological target. For instance, in a series of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which are structurally related to the oxazole core, the nature of the substituent at the 2-position was found to be crucial for their inhibitory activity against metallo-β-lactamases. researchgate.net

Key SAR insights for oxazole and isoxazole derivatives include:

Substituents at the C2, C4, and C5 positions: The introduction of different functional groups at these positions can modulate the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby affecting its binding affinity to a target. thepharmajournal.com

The role of the carboxylic acid group: The carboxylic acid moiety at the C4 position is a key feature. It can act as a hydrogen bond donor or acceptor and can be involved in crucial interactions with the active site of an enzyme or the binding pocket of a receptor. rsc.org

Table 2: General SAR Principles for Biologically Active Oxazole Derivatives

| Structural Modification | Effect on Biological Activity | Example |

|---|---|---|

| Substitution at C2 position | Can significantly alter potency and selectivity. thepharmajournal.com | Introduction of aromatic rings can lead to enhanced enzyme inhibition. researchgate.net |

| Modification of the C4-carboxylic acid | Esterification or amidation can change pharmacokinetic properties. | Conversion to an amide can improve cell permeability. |

Applications as Building Blocks for Biologically Active Molecules

The this compound scaffold is a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules. beilstein-journals.orgnih.gov Its inherent chemical functionalities allow for a variety of chemical transformations, making it a versatile starting material.

Synthesis of Ligands for Biochemical Assays

The carboxylic acid group of this compound is a key handle for its use in the synthesis of ligands for biochemical assays. Carboxylic acids are frequently used as attachment points for solid-phase synthesis, a technique widely employed for the rapid generation of libraries of compounds for high-throughput screening. combichemistry.com

In solid-phase synthesis, the carboxylic acid can be anchored to a resin support, allowing for the sequential addition of other chemical moieties to the oxazole core. combichemistry.com This approach enables the efficient creation of a diverse range of ligands with varying properties, which can then be screened for their ability to bind to specific biological targets such as receptors or enzymes. The use of linkers is a crucial aspect of this process, allowing for the attachment of the molecule to the solid support and its subsequent cleavage after the synthesis is complete. combichemistry.com

Development of Fluorescent Probes and Chelating Agents

The oxazole ring is a component of several fluorophores, and its derivatives have been utilized in the development of fluorescent probes for the detection of metal ions. frontiersin.org These probes are designed to exhibit a change in their fluorescent properties upon binding to a specific ion, allowing for its detection and quantification in biological systems. researchgate.net

The design of such probes often involves incorporating a chelating moiety that can selectively bind to the target metal ion. The this compound structure provides a scaffold to which such chelating groups can be attached. The oxazole ring itself can participate in the coordination of the metal ion, and its electronic properties can be fine-tuned to achieve the desired fluorescent response. mdpi.com

For example, oxazole-based fluorescent probes have been developed for the detection of Cu²⁺ and S²⁻ ions. researchgate.net These probes often work on a "turn-off" or "turn-on" mechanism, where the fluorescence is quenched or enhanced upon binding to the target ion. The development of such probes has significant applications in understanding the role of metal ions in biological processes and in the diagnosis of diseases associated with metal ion dysregulation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Xanthine oxidase |

| MurA Enzyme |

Advanced Applications and Research Directions in Materials Science

Utilization as a Building Block for Novel Heterocyclic Compounds with Unique Properties

The oxazole-4-carboxylic acid framework is a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. While direct research on 2-Methoxy-1,3-oxazole-4-carboxylic acid is limited, the reactivity of analogous compounds demonstrates the potential of this chemical class. For instance, derivatives such as methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates have been successfully used to synthesize new annulated caltech.edunih.govoxazolo[5,4-d]pyrimidine derivatives. growingscience.com This is achieved through reactions with various aminoazoles, where the oxazole-4-carboxylate structure serves as the foundational unit for building the larger, tricyclic system. growingscience.com

The reaction pathway often involves cyclocondensation, where the existing oxazole (B20620) ring is fused with another heterocyclic ring. growingscience.com This approach allows for the creation of compounds with extended π-systems and specific three-dimensional structures, which are desirable for applications in fields such as organic electronics and medicinal chemistry. The methoxy (B1213986) group at the 2-position of the target compound could further influence the electronic properties and reactivity of the molecule during such synthetic transformations.

The general versatility of carboxylic acids in the synthesis of oxazoles and their subsequent conversion into more complex structures is a well-established principle in organic chemistry. nih.govacs.org This foundational knowledge supports the potential of this compound as a key starting material for a diverse range of novel heterocyclic compounds.

Integration into Functional Materials with Specific Characteristics

The integration of this compound into functional materials represents a promising, albeit less explored, area of research. The bifunctional nature of the molecule—possessing both a polymerizable carboxylic acid group and an electronically active oxazole ring—offers intriguing possibilities for materials design.

The carboxylic acid moiety can be used as a monomer for polymerization reactions, such as polyesterification or polyamidation, allowing the oxazole unit to be incorporated into the backbone or as a pendant group of a polymer chain. The resulting polymers could exhibit unique thermal, mechanical, and electronic properties imparted by the rigid, electron-rich oxazole rings.

Potential Characteristics of Functional Materials:

| Functional Group | Potential Contribution to Material Properties |

| Oxazole Ring | - Thermal stability - Fluorescence or specific optical properties - Electrical conductivity (in conjugated systems) |

| Carboxylic Acid | - Point of attachment for polymerization - Improved solubility and processability - Adhesion to substrates |

| Methoxy Group | - Modification of electronic properties - Influence on solubility and morphology |

While specific examples of functional materials derived directly from this compound are not yet widely reported, the principles of materials science suggest its potential for creating specialized polymers, organic semiconductors, or fluorescent materials. Future research is anticipated to focus on harnessing the unique combination of functional groups within this molecule to develop materials with tailored performance characteristics for advanced technological applications.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthesis Methods for Oxazole-4-carboxylic Acids

The imperative for environmentally benign chemical processes has spurred the development of green synthetic routes for oxazole-4-carboxylic acids. Traditional synthesis methods often rely on hazardous reagents and generate significant chemical waste. nih.gov Future research is increasingly focused on minimizing this environmental impact through several key strategies.

One promising avenue is the use of alternative energy sources to drive reactions. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov Another key area is the exploration of eco-friendly solvents and catalysts. The use of ionic liquids and deep-eutectic solvents is being investigated as replacements for volatile organic compounds. nih.gov These novel solvent systems can enhance reaction rates and selectivity, and in some cases, can be recycled and reused.

Table 1: Comparison of Conventional and Green Synthesis Methods for Oxazoles

| Feature | Conventional Methods | Green/Sustainable Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, Deep-eutectic solvents, Water |

| Catalysts | Homogeneous catalysts, often heavy metals | Heterogeneous catalysts, Biocatalysts, Metal-free catalysts |

| Reaction Steps | Often multi-step with isolation of intermediates | One-pot reactions, Multicomponent reactions |

| Waste Generation | High | Low to moderate |

| Efficiency | Variable, can be time and energy-intensive | Often higher yields, shorter reaction times, and greater energy efficiency |

Exploration of Novel Reactivity and Unprecedented Transformations

While established methods for the synthesis of oxazole-4-carboxylic acids exist, the exploration of novel reactivity and unprecedented transformations remains a vibrant area of research. A key focus is the development of methods that allow for the direct and efficient functionalization of the oxazole (B20620) ring, providing access to a wider range of derivatives with diverse properties.

One area of interest is the controlled isomerization of other heterocyclic systems to form the oxazole-4-carboxylate core. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of methyl oxazole-4-carboxylates. wikipedia.orgnih.gov This approach opens up new synthetic pathways from readily available starting materials.

Furthermore, researchers are investigating novel methods for the direct synthesis of substituted oxazoles from simple precursors. This includes the development of practical syntheses of 4,5-disubstituted oxazoles directly from carboxylic acids using activating reagents, which avoids the need for pre-functionalized starting materials. researchgate.net Such methods offer a more convergent and efficient approach to complex oxazole derivatives.

The functionalization of the pre-formed oxazole ring is another critical area. This includes electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions to introduce new substituents at specific positions on the ring. pitt.edu These transformations are crucial for the late-stage modification of complex molecules and for the synthesis of libraries of compounds for biological screening.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of oxazole-4-carboxylic acid derivatives. These technologies offer significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to rapidly explore a wide range of reaction conditions.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. The synthesis of functionalized oxazoles has been successfully demonstrated in microstructured reactors, highlighting the potential for safer and more efficient production. nih.gov

Automated synthesis platforms, often coupled with flow reactors, enable the rapid synthesis of libraries of compounds for high-throughput screening. mdpi.com This is particularly valuable in drug discovery, where large numbers of derivatives need to be synthesized and tested to identify lead compounds. The development of a multipurpose mesofluidic flow reactor capable of producing gram quantities of material has been reported as an automated synthesis platform for the rapid on-demand synthesis of key building blocks and small exploratory libraries.

The combination of these technologies will accelerate the discovery of new oxazole-based compounds with desirable properties, from pharmaceuticals to advanced materials. The ability to rapidly synthesize and screen large numbers of compounds will undoubtedly lead to new discoveries and applications for this important class of heterocycles.

Advanced Materials and Device Applications of Oxazole-based Scaffolds

The unique electronic and structural properties of the oxazole ring make it a promising scaffold for the development of advanced materials and electronic devices. While much of the focus on oxazoles has been in medicinal chemistry, their potential in materials science is a growing area of interest.

Oxazole-containing polymers are being investigated for a range of applications. For example, polymers containing 1,3,4-oxadiazole rings have been studied for their thermal stability and potential use in microelectronics and optoelectronics. nih.gov The incorporation of the oxazole moiety into polymer backbones can impart desirable properties such as thermal resistance, mechanical strength, and specific electronic characteristics.

The oxazole scaffold can also be used to create ligands for catalysts. Vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene polymerization and copolymerization, demonstrating the influence of the oxazole structure on the catalytic activity and the properties of the resulting polymers. mdpi.com

Furthermore, the inherent fluorescence of some oxazole derivatives makes them attractive candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The ability to tune the photophysical properties of these molecules by modifying the substituents on the oxazole ring is a key advantage in these applications. While specific applications for 2-Methoxy-1,3-oxazole-4-carboxylic acid in this area are not yet widely reported, the broader class of oxazole derivatives holds significant promise for the development of new materials with tailored properties.

Expanding Computational and Theoretical Studies for Predictive Design and Discovery

Computational and theoretical studies are becoming increasingly indispensable in the design and discovery of new oxazole derivatives with specific functionalities. These in silico methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding and accelerating experimental research.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of oxazole derivatives. wikipedia.org DFT calculations can be used to predict the outcomes of chemical reactions, understand reaction mechanisms, and rationalize the observed properties of these compounds. For example, DFT studies have been used to elucidate the mechanism of isomerization reactions that lead to the formation of oxazole-4-carboxylates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of oxazole derivatives based on their molecular structures. nih.gov These models use statistical methods to correlate structural features with biological activity, enabling the virtual screening of large libraries of compounds to identify potential drug candidates. Such models have been successfully used to identify potent oxazole derivatives as antiviral agents. nih.gov

Molecular docking simulations are another important computational tool, particularly in drug discovery. mdpi.com These simulations predict the binding affinity and orientation of a molecule to a biological target, such as an enzyme or receptor. This information is crucial for understanding the mechanism of action of a drug and for designing more potent and selective inhibitors. The combination of these computational approaches provides a powerful platform for the rational design of new oxazole-based compounds for a wide range of applications.

Table 2: Key Computational Methods in Oxazole Research

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction mechanisms. wikipedia.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity based on chemical structure. nih.gov |

| Molecular Docking | Simulation of the interaction between a molecule and a biological target to predict binding affinity and mode. mdpi.com |

Deeper Exploration of Biosynthetic Pathways for Natural Oxazole Derivatives

Nature provides a rich source of structurally complex and biologically active oxazole-containing natural products. Understanding the biosynthetic pathways that lead to these compounds can provide valuable insights for the development of new synthetic methods and for the bioengineering of novel molecules.

The biosynthesis of the oxazole ring in natural products typically originates from amino acid precursors, most commonly serine or threonine. nih.govwikipedia.org The pathway generally involves the enzymatic cyclization of these amino acid residues within a larger peptide chain to form an oxazoline (B21484) intermediate. This is followed by an oxidation or dehydration step to yield the aromatic oxazole ring. nih.gov

The genetic basis for these biosynthetic pathways is often found in gene clusters that encode all the necessary enzymes for the production of the natural product. The identification and characterization of these gene clusters are crucial for understanding and manipulating the biosynthesis of these compounds. For example, the biosynthetic gene cluster for the oxazole-containing inthomycins has been identified in Streptomyces, revealing a novel enzyme that catalyzes the oxazole ring formation. nih.gov

A deeper understanding of these biosynthetic pathways could enable the development of biocatalytic methods for the synthesis of oxazole derivatives. This could involve using isolated enzymes or whole-cell systems to perform specific chemical transformations, offering a green and efficient alternative to traditional chemical synthesis. Furthermore, the elucidation of these pathways can inspire the development of new synthetic strategies that mimic nature's approach to constructing these complex molecules.

Q & A

Basic: What are the common synthetic routes for 2-Methoxy-1,3-oxazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization and functionalization strategies. For example:

- Cyclization : Reacting α-haloketones with thiourea derivatives under basic conditions to form the oxazole core (analogous to thiazole synthesis in ).

- Methoxy Group Introduction : Methoxymethylation via nucleophilic substitution using methoxide ions or alkylation reagents (e.g., methyl iodide) under controlled pH ( ).

- Carboxylic Acid Functionalization : Oxidation of primary alcohols or hydrolysis of nitriles/esters ().

Key Tools : Monitor reactions using TLC and purify via column chromatography. Confirm structure with H/C NMR and IR spectroscopy .

Advanced: How can regioselective substitution on the oxazole ring be achieved?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic Substitution : The electron-rich C5 position of oxazole is prone to electrophilic attack. Use directing groups (e.g., carboxylic acid) to control substitution sites ( ).

- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) to direct reactions ().

- Catalytic Methods : Pd-catalyzed cross-coupling for aryl/heteroaryl introductions (e.g., Suzuki-Miyaura coupling) ( ).

Validation : Analyze products via HPLC-MS and X-ray crystallography to confirm regiochemistry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC with UV detection for purity assessment ( ).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

Advanced: How can computational modeling optimize reaction pathways?

Methodological Answer:

- DFT Calculations : Predict reaction intermediates and transition states (e.g., for cyclization or substitution steps) using Gaussian or ORCA software ().

- Docking Studies : If targeting biological activity, model interactions with enzymes (e.g., bacterial cell wall synthases) using AutoDock Vina ().

- Solvent Effects : Simulate solvent polarity impacts on reaction kinetics with COSMO-RS .

Basic: What are the key challenges in scaling up synthesis?

Methodological Answer:

- Byproduct Formation : Optimize stoichiometry and temperature to minimize side reactions (e.g., over-oxidation of methoxy groups) ( ).

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for polar intermediates ( ).

- Yield Improvement : Screen catalysts (e.g., Lewis acids like ZnCl) for cyclization efficiency .

Advanced: How to resolve contradictory bioactivity data in literature?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923 for antimicrobial tests) and controls ().

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with trifluoromethyl) to isolate bioactive moieties ().

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts ( ).

- Waste Disposal : Neutralize carboxylic acid residues with sodium bicarbonate before disposal ( ).

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to design derivatives for enhanced metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute methoxy with trifluoromethyl (electron-withdrawing) or morpholine (bulky substituent) to reduce CYP450 metabolism ( ).

- ProDrug Strategies : Esterify the carboxylic acid to improve membrane permeability ().

- In Vitro Metabolism : Test microsomal stability using liver S9 fractions and LC-MS/MS analysis .

Basic: What databases provide reliable physicochemical data?

Methodological Answer:

Advanced: How to validate the compound’s role in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases) ().

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity and thermodynamics ().

- Crystallography : Co-crystallize with target enzymes (e.g., PDB deposition) to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.